molecular formula C11H11ClN2 B13678742 6-Chloro-1-cyclobutyl-7-azaindole

6-Chloro-1-cyclobutyl-7-azaindole

Cat. No.: B13678742
M. Wt: 206.67 g/mol
InChI Key: PGUFZWWRNHQAFV-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclobutyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in the design of various therapeutic agents. The structure of this compound includes a chloro substituent at the sixth position and a cyclobutyl group at the first position of the azaindole core, which is a fusion of pyridine and pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-cyclobutyl-7-azaindole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses halogenated azaindoles and boronic acids as starting materials. For instance, 6-chloro-7-azaindole can be coupled with cyclobutylboronic acid under palladium-catalyzed conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-cyclobutyl-7-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro substituent to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated or other reduced derivatives.

    Substitution: Formation of substituted azaindole derivatives.

Scientific Research Applications

6-Chloro-1-cyclobutyl-7-azaindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-cyclobutyl-7-azaindole involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of protein kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: The parent compound of 6-Chloro-1-cyclobutyl-7-azaindole, known for its biological activities.

    6-Chloro-7-azaindole: Lacks the cyclobutyl group but retains the chloro substituent.

    1-Cyclobutyl-7-azaindole: Lacks the chloro substituent but retains the cyclobutyl group.

Uniqueness

This compound is unique due to the presence of both the chloro and cyclobutyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H11ClN2/c12-10-5-4-8-6-7-14(11(8)13-10)9-2-1-3-9/h4-7,9H,1-3H2

InChI Key

PGUFZWWRNHQAFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=CC3=C2N=C(C=C3)Cl

Origin of Product

United States

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